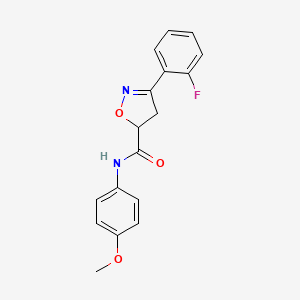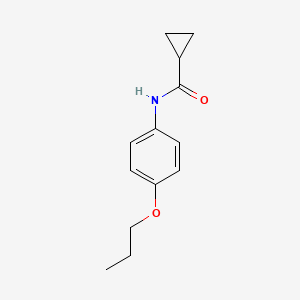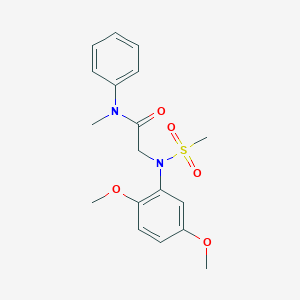
8-甲基-N-(5-甲基-2-吡啶基)-2-(3-吡啶基)-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline derivatives, such as "8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide," often involves palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, as well as modifications to introduce diversity in the final step of synthesis. These processes allow for the efficient and selective formation of quinoline derivatives with specific substituents contributing to their unique chemical and physical properties (Lord et al., 2009).
Molecular Structure Analysis
Quinoline derivatives display a wide range of molecular structures, including polymorphic modifications, which can influence their physical and chemical behaviors. For instance, studies have shown different polymorphic forms of quinoline carboxamide derivatives, each exhibiting distinct molecular organizations and interactions within their crystal structures, leading to varying properties (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline carboxamides undergo various chemical reactions, including cyclization and interaction with DNA. These reactions are crucial for their biological activities and can be influenced by the presence of specific substituents on the quinoline nucleus. The ability to bind to DNA and induce biological effects such as apoptosis in cancer cell lines highlights the significance of these chemical properties (Gopal et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular configurations. Polymorphic forms, for instance, demonstrate the impact of molecular structure on the physical properties of these compounds. These properties are critical for their application in various scientific and industrial processes (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of "8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide" and related compounds, such as their reactivity, stability, and interaction with other chemical entities, are central to their applications in research and development. The synthesis methods employed greatly influence these properties by controlling the nature and position of substituents on the quinoline nucleus, thereby tailoring the compound's chemical behavior for specific purposes (Lord et al., 2009).
科学研究应用
喹啉作为癌症药物发现中的特权支架
喹啉化合物以其与吡啶稠合的苯环为特征,已被广泛用作合成具有显着医学益处的分子的基础化合物。它们的合成多功能性允许创建各种结构多样的衍生物,这已被用于抗癌活性中。这些化合物表现出广泛的生物和生化活性,某些基于喹啉的化合物表现出有效的抗癌活性。这是由于喹啉能够抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复等各种细胞机制。喹啉化合物的构效关系 (SAR) 分析突出了它们在选择性和特异性靶向癌症药物机制方面的潜力,强调了它们在癌症药物发现和开发中的重要性 (Solomon 和 Lee,2011 年)。
甲酰胺衍生物的合成和细胞毒活性
由 4-二甲氨基亚甲基-6-甲基-4H-吡喃并[4,3-b]喹啉-1,3-二酮合成的苯并[b][1,6]萘啶的甲酰胺衍生物显示出有效的细胞毒性。这些化合物针对各种癌细胞系进行了测试,显示出显着的生长抑制特性,一些化合物的 IC(50) 值小于 10 nM。这突出了喹啉衍生物在癌症治疗中的潜力,特别是考虑到它们抑制拓扑异构酶 II 的能力,拓扑异构酶 II 是一种参与 DNA 复制和修复的关键酶。该研究展示了甲基取代的吲哚并[2,3-b]喹啉在癌症治疗中的治疗潜力,进一步强调了喹啉化合物在药学中的重要性 (Deady 等人,2003 年)。
属性
IUPAC Name |
8-methyl-N-(5-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-8-9-20(24-12-14)26-22(27)18-11-19(16-6-4-10-23-13-16)25-21-15(2)5-3-7-17(18)21/h3-13H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJHTYFQDAODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)
![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)



![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
